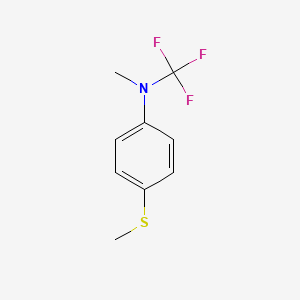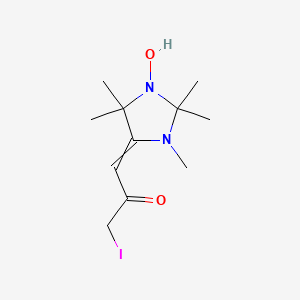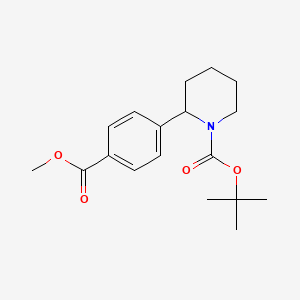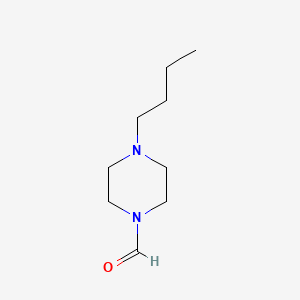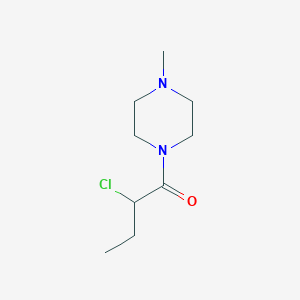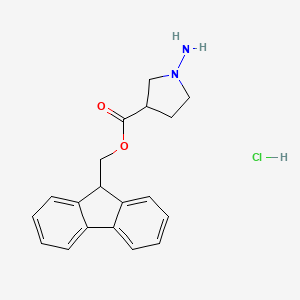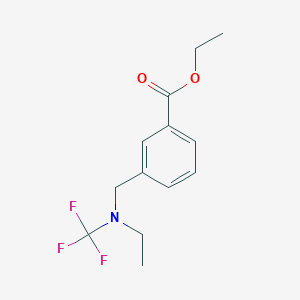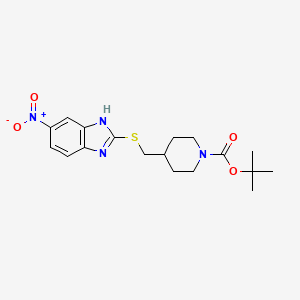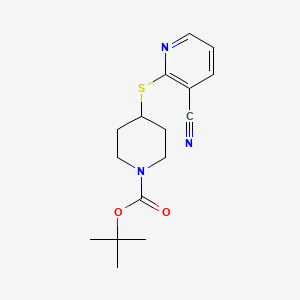![molecular formula C8H13NO B13964090 1-Methylbicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13964090.png)
1-Methylbicyclo[3.1.0]hexane-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylbicyclo[310]hexane-6-carboxamide is a bicyclic compound with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring
Vorbereitungsmethoden
The synthesis of 1-Methylbicyclo[3.1.0]hexane-6-carboxamide typically involves the annulation of cyclopropenes with aminocyclopropanes. This method can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction conditions are highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline . This approach provides access to valuable bicyclic scaffolds with multiple stereocenters, which are important for medicinal chemistry .
Analyse Chemischer Reaktionen
1-Methylbicyclo[3.1.0]hexane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carboxamide group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Methylbicyclo[3.1.0]hexane-6-carboxamide has several applications in scientific research:
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism by which 1-Methylbicyclo[3.1.0]hexane-6-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
1-Methylbicyclo[3.1.0]hexane-6-carboxamide can be compared with other bicyclic compounds such as:
Bicyclo[2.1.1]hexanes: These compounds also have a high ring strain and are used in similar applications, but they differ in their ring fusion and substituent positions.
Cyclopropylamines: These compounds share the cyclopropane ring but differ in their overall structure and functional groups.
The uniqueness of this compound lies in its specific ring fusion and the presence of the carboxamide group, which provides distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H13NO |
|---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
1-methylbicyclo[3.1.0]hexane-6-carboxamide |
InChI |
InChI=1S/C8H13NO/c1-8-4-2-3-5(8)6(8)7(9)10/h5-6H,2-4H2,1H3,(H2,9,10) |
InChI-Schlüssel |
OWHNWEGGASRPMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCCC1C2C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


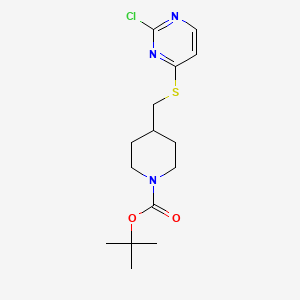
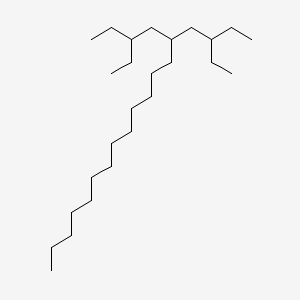
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine](/img/structure/B13964019.png)
